4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, pyrimidine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.
Pyrimidine ring synthesis: The oxadiazole intermediate is then reacted with a suitable pyrimidine precursor, such as 4-chloropyrimidine, under nucleophilic substitution conditions.
Morpholine attachment: Finally, the pyrimidine-oxadiazole intermediate is reacted with morpholine under basic conditions to attach the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in basic conditions, or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the fluorophenyl or oxadiazole rings, while reduction may lead to the formation of reduced derivatives of the pyrimidine ring.
Scientific Research Applications
4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine: Similar structure but with a chlorine atom instead of fluorine.
4-(5-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-13-4-2-1-3-11(13)14-20-16(24-21-14)12-9-18-10-19-15(12)22-5-7-23-8-6-22/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQPKDFGKJIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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